![molecular formula C7H5N B12890464 Cyclopenta[b]pyrrole CAS No. 250-36-2](/img/structure/B12890464.png)
Cyclopenta[b]pyrrole
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Overview
Description
Cyclopenta[b]pyrrole is a bicyclic heterocyclic compound featuring a fused five-membered cyclopentane ring and a pyrrole ring. Its synthesis often involves tandem cycloaddition and rearrangement reactions. For instance, it can be generated via a tandem [4 + 2] cycloaddition/cycloreversion/ring rearrangement between triazines and cyclobutanone . Alternative synthetic routes include Brønsted acid-mediated annulation of α-oxo ketene dithioacetals with pyrroles under mild conditions, yielding structurally diverse derivatives . Quantum-chemical studies also support its formation via the Trofimov reaction, where cyclopentanone oxime reacts with acetylene to form 1,4,5,6-tetrahydrothis compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopenta[b]pyrrole can be synthesized through various methods. One notable approach involves a calcium(II)/copper(II) catalytic sequence, which enables the preparation of cyclopenta[b]pyrroles from furan and aniline derivatives . This method relies on an aza-Piancatelli/hydroamination sequence promoted by common calcium(II) and copper(II) salts. The reaction conditions, including the choice of solvent and the substitution pattern of the precursors, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of readily available starting materials and common catalytic systems makes these methods potentially adaptable for industrial applications.
Chemical Reactions Analysis
Derivatization into Hydrazones and Oximes
Cyclopenta[b]pyrroles undergo functionalization at the ketone position:
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Hydrazones : Formed via condensation with hydrazines.
Calcium(II)/Copper(II) Sequential Catalysis
An aza-Piancatelli/hydroamination sequence enables diversity-oriented synthesis of:
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Cyclopenta[b]pyrroles
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Pyrrolo[1,2-a]quinoxalines
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Cyclopenta[b]pyrrolines
Key variables include solvent polarity and substituent electronic effects .
Radical-Mediated Pathways
DFT studies reveal radical intermediates in reactions involving nitroquinones :
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Radical formation : One-electron oxidation generates intermediates (e.g., 18 , 19 ) with g = 2.0 in EPR spectra.
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Sigmatropic shifts : -Shifts occur with barriers of 10.2–20.8 kcal/mol .
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Cyclization/elimination : Final steps involve tert-butyl radical elimination (ΔG‡ = 14.4 kcal/mol) .
Thermal Cyclization of Azides
2-Azidocyclopent-1-ene-1-carbaldehyde reacts with aliphatic esters to form:
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Cyclopenta[b]pyrroles (e.g., ethyl acetate adducts)
Comparative Analysis of Synthetic Methods
Mechanistic Insights from DFT Studies
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Ring contraction : The o-quinone moiety undergoes contraction via a 37.0 kcal/mol barrier , forming cyclopentadiene intermediates .
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Stereoelectronic effects : Electron-donating groups stabilize transition states during sigmatropic shifts.
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Solvent dependence : Polar solvents favor zwitterionic intermediates in aza-Piancatelli reactions .
Scientific Research Applications
Synthesis and Structural Analysis
Cyclopenta[b]pyrrole can be synthesized through various methods, including thermal cyclization reactions. For instance, a notable synthesis involves the reaction of 2-azidocyclopent-1-ene-1-carbaldehyde with ethyl acetate, leading to the formation of this compound derivatives . The structural analysis of these compounds often employs techniques such as NMR spectroscopy and mass spectrometry, confirming their unique configurations and functional groups.
Synthesis Method | Starting Materials | Yield | References |
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Thermal cyclization | 2-azidocyclopent-1-ene-1-carbaldehyde + ethyl acetate | High | |
Diels-Alder reaction | Pyrrole derivatives + dienophiles | Variable |
Electrochemical Properties
This compound exhibits distinct electrochemical behavior, which is essential for its application in electronic materials. Studies have shown that this compound undergoes reversible two-electron oxidation processes, demonstrating significant changes in dihedral angles between neighboring pyrrole units during electrochemical reactions . This property is crucial for designing materials for organic electronics and sensors.
Biological Activities
Recent studies have highlighted the biological potential of this compound derivatives. For example, compounds derived from this compound have been evaluated for their antibacterial activities using disk diffusion tests against Gram-positive and Gram-negative bacteria. These derivatives exhibited promising radical scavenging activity, indicating their potential as therapeutic agents .
Case Study 1: Antibacterial Activity
A series of this compound derivatives were synthesized and tested for antibacterial properties. The results indicated that several compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Case Study 2: Electrochemical Applications
Research on the electrochemical properties of this compound indicated its viability in organic electronic devices. The compound's ability to undergo controlled oxidation makes it suitable for applications in organic photovoltaics and sensors .
Mechanism of Action
The mechanism of action of cyclopenta[b]pyrrole derivatives varies depending on their specific application. In medicinal chemistry, these compounds often target specific enzymes or receptors, modulating their activity to exert therapeutic effects. For example, certain this compound derivatives have been shown to inhibit kinase activity, thereby interfering with cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopenta[c]Pyridine
Cyclopenta[c]pyridine shares a fused cyclopentane ring but replaces the pyrrole with a pyridine ring. It is synthesized via a one-carbon expansion of pyrrole using 1,4-dibromo-1,3-butadienes and Pd(OAc)₂ catalysis . Unlike Cyclopenta[b]pyrrole, this method avoids ring rearrangement and focuses on skeletal expansion. Cyclopenta[c]pyridine derivatives exhibit distinct electronic properties due to the pyridine’s aromaticity, influencing their applications in medicinal chemistry.
Dicyclopenta[b,e]Pyrazines
Dicyclopenta[b,e]pyrazines feature two fused cyclopentane rings and a pyrazine core. These compounds are synthesized from 2-azidocyclopentene carbaldehydes and aliphatic esters (e.g., ethyl propionate) via thermal cyclization . While this compound derivatives are monomeric, dicyclopenta[b,e]pyrazines are dimeric structures, leading to differences in solubility and reactivity.
Cyclopenta[b]Quinoline
Cyclopenta[b]quinoline, a tricyclic analog, demonstrates enhanced bioactivity as acetylcholinesterase (AChE) inhibitors. Computational studies show that derivatives of Cyclopenta[b]quinoline exhibit lower genotoxicity and better central nervous system (CNS) penetration compared to tetrahydroacridine derivatives . For example, compound 27 (a Cyclopenta[b]quinoline derivative) shows high AChE inhibition (EC₅₀ = 0.12 µM) and favorable ADMET profiles, including low cardiotoxicity and high BBB permeability .
Key Observations :
- This compound synthesis benefits from mild Brønsted acid conditions, avoiding metal catalysts .
- The Trofimov reaction offers a direct route but lacks yield data in the evidence .
- Cyclopenta[c]pyridine synthesis requires Pd catalysis, increasing cost and complexity .
Toxicity and ADMET Profiles
- Cyclopenta[b]quinoline: Low genotoxicity (predicted), high BBB permeability, and moderate cardiotoxicity .
- This compound: No direct toxicity data available; however, its saturated derivatives (e.g., octahydrothis compound) are explored for CNS activity due to structural similarity to bioactive amines .
- Pyrrole (Parent Compound) : Highly reactive; causes skin/eye burns and respiratory distress . This compound’s fused structure likely reduces volatility and reactivity compared to pyrrole.
Structural and Electronic Effects
- Aromaticity : this compound retains pyrrole’s aromaticity, enhancing stability. In contrast, Cyclopenta[c]pyridine’s pyridine ring introduces a localized positive charge, altering reactivity .
- Substituent Effects: Fluorobenzoic acid moieties in Cyclopenta[b]quinoline derivatives improve CNS activity , suggesting that similar modifications in this compound could enhance bioavailability.
Biological Activity
Cyclopenta[b]pyrrole is a heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article explores the synthesis, mechanisms, and biological effects of this compound, emphasizing its potential applications in medicinal chemistry.
1. Chemical Structure and Synthesis
This compound is characterized by a five-membered ring fused to a pyrrole structure. The synthesis of cyclopenta[b]pyrroles often involves various methodologies, including:
- Tandem Reactions : A common approach involves a tandem [4 + 2] cycloaddition followed by cycloreversion and ring rearrangement reactions .
- Substrate Variations : Different substrates, such as triazines, can be used to produce cyclopenta[b]pyrroles through nucleophilic addition reactions .
Table 1: Synthesis Methods of this compound
2. Biological Activities
Cyclopenta[b]pyrroles exhibit a range of biological activities, making them promising candidates for drug development. Key findings include:
- Anticancer Properties : Cyclopenta[b]pyrroles have shown potent antiproliferative effects against various cancer cell lines. For instance, one study highlighted their ability to inhibit microtubule depolymerization, which is crucial for cancer cell proliferation .
- Antimicrobial Activity : Research indicates that cyclopenta[b]pyrroles possess antibacterial and antifungal properties. These compounds have been tested against multiple pathogens, demonstrating effectiveness in inhibiting their growth .
- Neuropharmacological Effects : Some derivatives of this compound have been studied for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .
Table 2: Biological Activities of this compound
3. Case Studies and Research Findings
Several studies have investigated the biological activity of cyclopenta[b]pyrroles:
- Case Study 1 : A pyrrole-based compound was designed to target the colchicine site on tubulin, leading to significant cytotoxicity against cancer cells. The study utilized a sulforhodamine B assay to quantify cell viability, revealing IC50 values in the nanomolar range .
- Case Study 2 : Another study focused on the antimicrobial activity of cyclopenta[b]pyrroles derived from natural products. The compounds were tested against clinical isolates of bacteria and demonstrated significant inhibition zones, indicating strong antibacterial properties .
4. Mechanistic Insights
The mechanisms underlying the biological activities of cyclopenta[b]pyrroles are complex and multifaceted:
- Microtubule Interaction : The antiproliferative effects are primarily attributed to the disruption of microtubule dynamics, which is essential for cell division. This interaction is similar to that observed with established chemotherapeutic agents like colchicine .
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes such as phosphodiesterases and acetylcholinesterase, which are implicated in various diseases including Alzheimer's disease and other cognitive disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for cyclopenta[b]pyrrole derivatives, and how do reaction conditions influence yield?
Cyclopenta[b]pyrroles are typically synthesized via hydroamination reactions using dual catalytic systems. For example, Leboeuf’s method employs Ca(NTf₂)₂ and Cu(OTf)₂ to achieve moderate-to-excellent yields (60–95%) while suppressing side reactions like Friedel–Crafts alkylation. Key variables include catalyst ratios, temperature (80–120°C), and solvent polarity (e.g., dichloroethane). Systematic optimization of these parameters is critical for yield enhancement .
Q. What spectroscopic techniques are most effective for characterizing this compound structures?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) is essential for confirming regiochemistry and stereochemistry. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configurations. For functionalized derivatives, IR spectroscopy identifies substituent-specific vibrations (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. How does solvent choice impact regioselectivity in this compound functionalization?
Polar aprotic solvents (e.g., DMF, acetonitrile) favor electrophilic substitution at the pyrrole nitrogen, while nonpolar solvents (toluene) may direct reactivity to the cyclopentane ring. Solvent effects on transition-state stabilization should be empirically tested using kinetic studies and DFT calculations .
Q. What are the critical steps for ensuring reproducibility in this compound synthesis?
Documenting catalyst activation protocols (e.g., drying agents, inert atmosphere), substrate purity (>95% by HPLC), and reaction monitoring (TLC/GC-MS) is vital. Reproducibility issues often arise from trace moisture or oxygen, necessitating rigorous Schlenk-line techniques .
Advanced Research Questions
Q. How can catalyst systems be optimized to suppress side reactions in this compound synthesis?
Sequential catalyst addition (e.g., Ca(NTf₂)₂ followed by Cu(OTf)₂) minimizes premature substrate activation. Screening alternative Lewis acids (e.g., Sc(OTf)₃) or ionic liquids may improve selectivity. Mechanistic studies (e.g., in situ IR monitoring) help identify intermediates prone to side pathways .
Q. What computational methods predict this compound isomerization pathways under varying conditions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model energy barriers for isomerization, such as the conversion of quinoline analogs to cyclopenta-fused cations. Solvent effects are incorporated via implicit models (e.g., PCM), and transition-state analysis identifies kinetic vs. thermodynamic products .
Q. How do researchers reconcile conflicting data on this compound’s catalytic behavior?
Contradictions in catalytic efficiency (e.g., Ca²⁺ vs. Cu²⁺ roles) are addressed by comparative kinetic profiling and mechanistic probes (e.g., isotopic labeling). Meta-analyses of reaction variables (temperature, solvent, substrate scope) across studies clarify context-dependent outcomes .
Q. What strategies validate the biological activity of this compound derivatives without structural analogs?
Use structure-activity relationship (SAR) models: (1) Synthesize derivatives with systematic substituent variations (e.g., electron-withdrawing groups at C-2); (2) Screen against target proteins (e.g., retinol-binding proteins) via SPR or enzyme assays; (3) Validate selectivity via counter-screens against related receptors .
Q. How are SAR models constructed for this compound-based pharmacophores?
Combine synthetic diversification (e.g., introducing methyl, halogen, or aryl groups) with multivariate statistical analysis (e.g., PCA or PLS regression). Biological data (IC₅₀, Ki) are correlated with molecular descriptors (logP, polar surface area) to identify pharmacophoric motifs .
Q. What experimental designs resolve ambiguities in this compound’s regiochemical outcomes?
Apply PICOT framework:
Properties
CAS No. |
250-36-2 |
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Molecular Formula |
C7H5N |
Molecular Weight |
103.12 g/mol |
IUPAC Name |
cyclopenta[b]pyrrole |
InChI |
InChI=1S/C7H5N/c1-2-6-4-5-8-7(6)3-1/h1-5H |
InChI Key |
YEDVUDDWJVRKIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC2=C1 |
Origin of Product |
United States |
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